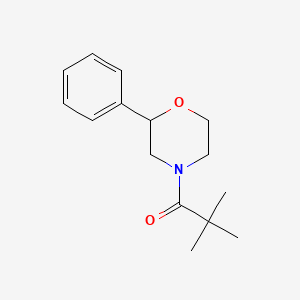

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is an organic compound with a complex structure that includes a morpholine ring and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one typically involves the reaction of 2,2-dimethylpropiophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to obtain the desired purity of the final product.

化学反应分析

Types of Reactions

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

科学研究应用

1.1. Neuropharmacology

The compound is recognized for its role as a monoamine reuptake inhibitor, impacting neurotransmitter systems such as dopamine, serotonin, and norepinephrine. This mechanism is crucial for developing treatments for conditions like obesity, depression, and addiction. The ability to modulate neurotransmitter levels positions it as a candidate for therapeutic interventions aimed at:

- Obesity Management : By influencing appetite regulation and energy expenditure through serotonergic pathways.

- Depression Treatment : Enhancing mood by increasing serotonin availability.

- Addiction Therapies : Modulating dopamine levels to reduce cravings and withdrawal symptoms.

Research indicates that compounds similar to 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one have shown efficacy in preclinical models for these conditions .

1.2. Cosmetic Formulations

In the cosmetic industry, the compound is being explored for its potential use in formulations aimed at improving skin health and appearance. Its properties may contribute to:

- Skin Penetration Enhancers : Facilitating the delivery of active ingredients through the skin barrier.

- Anti-aging Products : Potentially acting on cellular mechanisms that reduce signs of aging.

A study highlighted the importance of thorough investigation into new cosmetic ingredients to ensure safety and efficacy before market introduction .

2.1. Chemical Synthesis

The compound serves as an intermediate in synthesizing other complex molecules, particularly in the pharmaceutical industry. Its structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Phenylmorpholine Derivatives : These derivatives are often used in developing new drugs with enhanced pharmacological profiles.

- Development of Novel Therapeutics : The ability to modify its structure leads to new compounds with potentially beneficial biological activities.

3.1. Therapeutic Evaluations

Several studies have documented the pharmacological evaluations of phenylmorpholine analogs, including this compound. For instance:

- A study assessed the efficacy of phenylmorpholine derivatives in modulating neurotransmitter reuptake mechanisms, demonstrating significant effects on weight management and mood stabilization .

3.2. Cosmetic Efficacy Studies

Research on cosmetic applications has shown that formulations containing morpholine derivatives can enhance skin hydration and elasticity. These studies emphasize the need for comprehensive testing to validate claims regarding safety and effectiveness before product launch .

Comparative Data Table

作用机制

The mechanism of action of 2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- 2,2-Dimethyl-1-phenyl-1-propanol

- 2,2-Dimethylpropiophenone

- 2-Phenyl-2-propanol

Uniqueness

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

生物活性

2,2-Dimethyl-1-(2-phenylmorpholino)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and molecular docking studies related to this compound, focusing on its effects on hyperlipidemia and other biological activities.

Synthesis and Characterization

The compound can be synthesized through various methods involving morpholine derivatives. A notable study synthesized substituted morpholine derivatives, including this compound, using reductive amination techniques. The characterization of these compounds was performed using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures .

Anti-Hyperlipidemic Activity

Recent studies have demonstrated that this compound exhibits significant anti-hyperlipidemic activity. In vivo studies were conducted on high-fat diet (HFD) animals to evaluate its efficacy compared to standard drugs like phenmetrazine. The results indicated that the compound significantly reduced total cholesterol (TC) and plasma triglycerides levels in treated rats.

Table 1: Effects of this compound on Lipid Profiles in HFD Rats

| Treatment Group | Total Cholesterol (mg/dL) | Plasma Triglycerides (mg/dL) |

|---|---|---|

| HFD Control | 250 ± 15 | 180 ± 10 |

| Phenmetrazine | 150 ± 10 | 100 ± 5 |

| Morpholine Derivative (1C) | 140 ± 8 | 90 ± 4 |

The study reported a significant decrease in both TC and triglyceride levels in groups treated with the morpholine derivative compared to the HFD control group .

Molecular docking studies revealed that the synthesized morpholine derivatives bind effectively to PPARα protein, which plays a crucial role in lipid metabolism. The binding energies ranged from -6.74 kcal/mol to -8.83 kcal/mol, indicating strong interactions that may contribute to their hypolipidemic effects .

Case Studies

In a specific case study involving the administration of the compound at a dosage of 25 mg/kg for four weeks, histopathological examinations showed reduced fat deposition in liver tissues compared to control groups. The treated animals exhibited less mononuclear cell infiltration and improved liver morphology, suggesting protective effects against diet-induced hepatic damage .

Additional Biological Activities

Beyond its anti-hyperlipidemic properties, preliminary investigations have indicated potential antibacterial activities of related morpholine derivatives against various bacterial strains. However, specific data on the antibacterial efficacy of this compound remains limited and warrants further research .

属性

IUPAC Name |

2,2-dimethyl-1-(2-phenylmorpholin-4-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEKUVWIBUDQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCOC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。